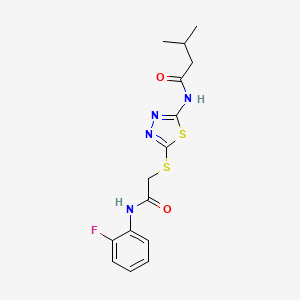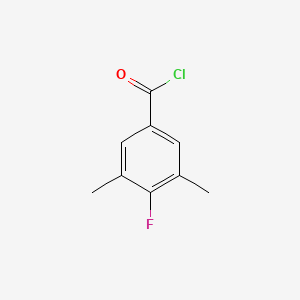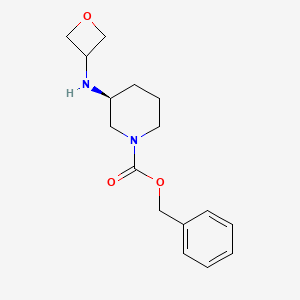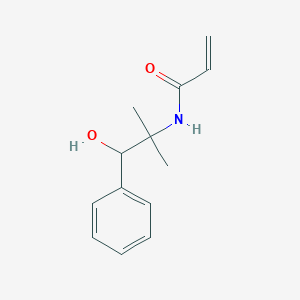
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H17FN4O2S2 and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Neuroprotective Activities
One of the most promising applications of derivatives similar to the mentioned compound is in anticancer and neuroprotective treatments. Studies have shown that certain 2-amino-1,3,4-thiadiazole based compounds exhibit significant anticancer activity against a range of cancer cell lines, including those derived from the nervous system (medulloblastoma/rhabdosarcoma, neuroblastoma, glioma) and peripheral cancers (colon adenocarcinoma, lung carcinoma). These compounds inhibit tumor cell proliferation and migration while exerting a trophic effect on neuronal cell cultures without affecting the viability of normal cells. Moreover, they offer neuroprotective activities in neuronal cultures exposed to neurotoxic agents, highlighting their potential for therapeutic applications in cancer and neurodegenerative diseases (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).
Photodynamic Therapy for Cancer Treatment
Another significant application is in photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base has shown that these compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features are crucial for Type II photosensitizers used in PDT, indicating that such compounds could be effectively used for treating cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antitumor Agents
Further research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has been conducted with the aim of discovering new anticancer agents. These compounds have demonstrated moderate to high levels of antitumor activities against various cancer cell lines in vitro, showing potent inhibitory activities comparable to 5-fluorouracil. The mechanism of action for these compounds includes cell cycle arrest and induction of apoptosis in cancer cells, suggesting their potential as effective antitumor agents (Yilin Fang et al., 2016).
Antimicrobial Applications
Compounds with the 1,3,4-thiadiazole structure have also been explored for their antimicrobial properties. Synthesis and preliminary studies of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have indicated their potential as antibacterial and antifungal agents. This research suggests the therapeutic effects of these derivatives could be broadened to include treatments for various infections, highlighting the versatility of compounds within this chemical family (Husam A. Ameen, Ahlam J. Qasir, 2017).
Propiedades
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRDWKAVPXXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)



![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
![N-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)
